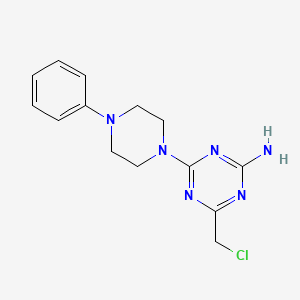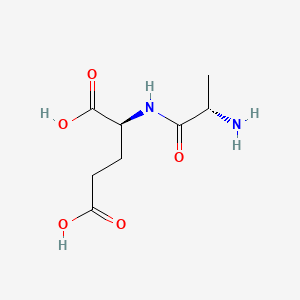
Alanine glutamate
Descripción general
Descripción
Alanine glutamate is a dipeptide consisting of L-glutamic acid having an L-alanyl attached to its alpha-amino group . It is a metabolite found in or produced by Escherichia coli (strain K12, MG1655) .
Synthesis Analysis
In the ALT pathway, alanine is formed by the transfer of an amino group from glutamate to pyruvate, resulting in the formation of alanine and alpha-ketoglutarate . This process occurs primarily in the liver and skeletal muscle tissue .
Molecular Structure Analysis
The molecular formula of Alanine glutamate is C8H14N2O5 . The IUPAC name is (2 S )-2- [ [ (2 S )-2-aminopropanoyl]amino]pentanedioic acid . The InChI is InChI=1S/C8H14N2O5/c1-4 (9)7 (13)10-5 (8 (14)15)2-3-6 (11)12/h4-5H,2-3,9H2,1H3, (H,10,13) (H,11,12) (H,14,15)/t4-,5-/m0/s1 .
Chemical Reactions Analysis
Glutamine metabolic pathway has taken a special place in metabolomics research in recent years, given its important role in cell biosynthesis and bioenergetics across several disorders .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Biosynthesis and Metabolic Functions
- Biosynthesis Pathways : Alanine and glutamate are synthesized from intermediates of central metabolism, predominantly the citric acid cycle. Their pathways, though short, play crucial roles due to their proximity to central metabolism. Glutamate, in particular, is essential for assimilating inorganic nitrogen (ammonia) into organic forms, serving as a primary intracellular nitrogen donor and a precursor for several amino acids and polyamines. It is also involved in survival mechanisms in acidic environments and osmotic regulation. Alanine, on the other hand, is integral to the composition of peptidoglycan in bacterial cell walls and influences various regulatory proteins and metabolic processes (Reitzer, 2004).
Neurological Functions
- Neurotransmitter Synthesis : Alanine transport and alanine aminotransferase play roles in synthesizing and consuming glutamate in rat brain synaptosomes. This process is significant for understanding neurotransmitter dynamics, particularly in conditions such as ischemia/hypoxia, as alanine acts as a potential source of neuronal glutamate (Ereciska et al., 1994).
- Metabolic Interactions in Brain Cells : The fate of alanine in different brain cell types, including astrocytes and neurons, shows distinct pathways. In astrocytes, alanine primarily leads to lactate synthesis, whereas in neurons, it contributes to the formation of neurotransmitters like glutamate and γ-aminobutyric acid (GABA). This indicates a significant role of alanine in the metabolic interactions between astrocytes and neurons, particularly in neurotransmitter metabolism (Zwingmann et al., 2000).
Agricultural and Environmental Applications
- Biopesticide Modulation : Alanine, as a secondary metabolic secretion from Mirabilis jalapa, acts as a biopesticide. Its interaction with glutamate receptors in insects suggests a mechanism where it disrupts the signal transduction cascade, affecting the insect’s immune system and leading to mortality. This opens avenues for developing natural pesticide compounds (Maulina et al., 2018).
Biomedical Applications
- Enhancement of Cellular Processes : Supplementation with alanine and glutamine enhances various cellular processes. For instance, in mammalian cell culture, these amino acids improve the viability and development of cells, indicating their potential in biotechnological and clinical applications (Krömer et al., 2011).
Metabolic Interactions in Tissues
- **Skeletal MuscleMetabolism**: Alanine plays a critical role in skeletal muscle metabolism. It is not only a significant product of muscle metabolism but also a key amino donor for the formation of other amino acids. Its production in muscle is linked to the oxidation of branched-chain amino acids, serving as an energy source and a shuttle for nitrogen and gluconeogenic precursors back to the liver. This indicates the presence of a branched-chain amino acid-alanine cycle in the organism, especially during fasting conditions (Odessey et al., 1974); (Chang & Goldberg, 1978).
Mecanismo De Acción
Target of Action
Alanine glutamate, a compound composed of the amino acids alanine and glutamate, interacts with several targets in the body. Glutamate, for instance, is the most widespread neurotransmitter in brain function, acting as an excitatory neurotransmitter and as a precursor for the synthesis of GABA in GABAergic neurons . It activates both ionotropic and metabotropic glutamate receptors . Alanine, on the other hand, plays a significant role during early starvation, exposure to high-fat and high-protein diets, and diabetes .
Mode of Action
Glutamate’s interaction with its targets results in various changes. It activates both ionotropic (non-NMDA (AMPA and kainate) and NMDA receptors) and metabotropic glutamate receptors . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into l-glutamine, which the brain uses for fuel and protein synthesis .
Biochemical Pathways
Alanine and glutamate are derived from intermediates of central metabolism, mostly the citric acid cycle, in one or two steps . Glutamate metabolism involves complex and dynamic regulations. It plays a key role in nitrogen homeostasis and is involved in the TCA cycle, heat shock protein responses, and antioxidant systems . Alanine, on the other hand, is involved in the glucose-alanine cycle .
Pharmacokinetics
Glutamine has a versatile role in cell metabolism, participating in the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids . Its pharmacokinetics are largely impacted by concomitant food intake .
Result of Action
The action of alanine glutamate results in various molecular and cellular effects. For instance, alanine plays a significant role during early starvation, exposure to high-fat and high-protein diets, and diabetes . Glutamine, on the other hand, plays a dominant role in gluconeogenesis in prolonged starvation, acidosis, liver cirrhosis, and severe illnesses like sepsis .
Action Environment
Environmental factors can influence the action of alanine glutamate. For instance, the rate of glutamine consumption by immune cells is similar or greater than glucose . In addition, the metabolism of glutamine can be influenced by various genetic or environmental factors .
Direcciones Futuras
Given its important role in cell metabolism, the ability to monitor and model the glutamine metabolic pathways are highlighted . Novel, label-free approaches have the potential to revolutionize metabolic biosensing, laying the foundation for a new paradigm in metabolomics research and addressing the challenges in monitoring metabolic pathways in living cells .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5/c1-4(9)7(13)10-5(8(14)15)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZAGTDAHUIRQA-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927376 | |
| Record name | N-(2-Amino-1-hydroxypropylidene)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alanylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028686 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
13187-90-1 | |
| Record name | L-Alanyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13187-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanine glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013187901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-1-hydroxypropylidene)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALANINE GLUTAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D40GXI4MA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Alanylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028686 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



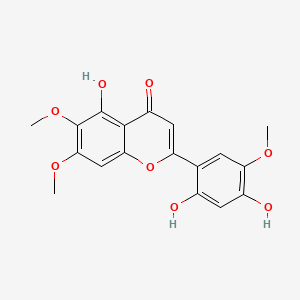
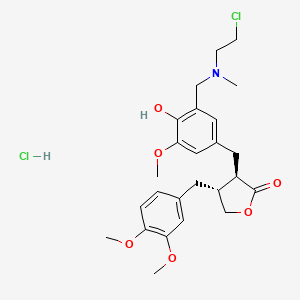
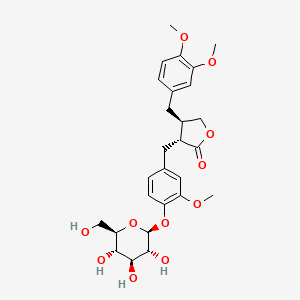
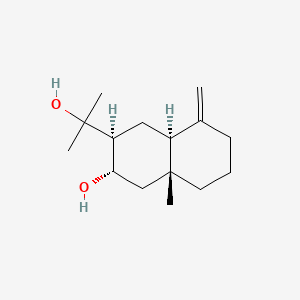
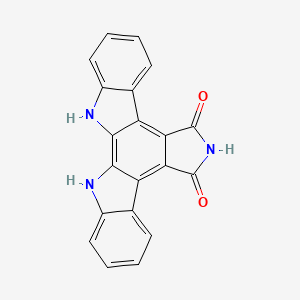

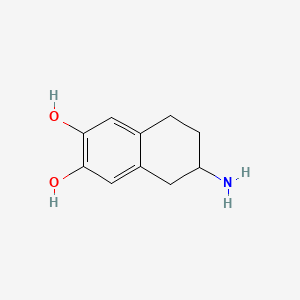

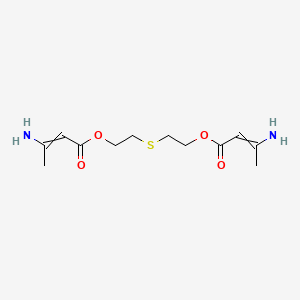
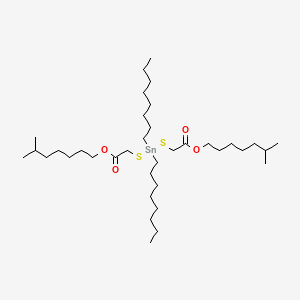
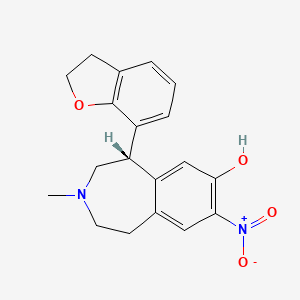

![2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1665618.png)
